molecular formula C27H28ClNO3 B027399 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate CAS No. 104691-76-1

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate

Cat. No.: B027399
CAS No.: 104691-76-1
M. Wt: 450 g/mol
InChI Key: WBVGVPAUUQPWMR-QPLCGJKRSA-N
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Description

N-Chloroethyl-dbpe-carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are known for their diverse applications in various fields, including agriculture, medicine, and industry. N-Chloroethyl-dbpe-carbamate is particularly notable for its potential use in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloroethyl-dbpe-carbamate typically involves the reaction of a chloroethylamine with a carbamoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

[ \text{R-NH}_2 + \text{Cl-CO-NH}_2 \rightarrow \text{R-NH-CO-NH}_2 + \text{HCl} ]

In this reaction, R represents the chloroethyl group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of N-Chloroethyl-dbpe-carbamate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Chloroethyl-dbpe-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: N-Chloroethyl-dbpe-carbamate can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

N-Chloroethyl-dbpe-carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug design, particularly as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-Chloroethyl-dbpe-carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate compound with similar structural features.

    Methyl carbamate: A simpler carbamate with a methyl group instead of a chloroethyl group.

    Phenyl carbamate: Contains a phenyl group, offering different chemical properties.

Uniqueness

N-Chloroethyl-dbpe-carbamate is unique due to its chloroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in medicinal chemistry for designing drugs with specific target interactions and improved pharmacokinetic properties.

Properties

CAS No.

104691-76-1

Molecular Formula

C27H28ClNO3

Molecular Weight

450 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate

InChI

InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25-

InChI Key

WBVGVPAUUQPWMR-QPLCGJKRSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3

Synonyms

N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate
N-chloroethyl-DBPE-carbamate

Origin of Product

United States

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